3-Bromo-7-methoxyquinoline
Overview
Description
3-Bromo-7-methoxyquinoline: is an organic compound with the molecular formula C10H8BrNO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the third position and a methoxy group at the seventh position on the quinoline ring imparts unique chemical properties to this compound. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methoxyquinoline typically involves the bromination of 7-methoxyquinoline. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the third position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the quinoline ring.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: 3-Substituted-7-methoxyquinoline derivatives.
Oxidation: Quinoline-7-carboxylic acid derivatives.
Reduction: 7-Methoxyquinoline or other reduced quinoline derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-7-methoxyquinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-7-methoxyquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
7-Methoxyquinoline: Lacks the bromine atom at the third position.
3-Bromoquinoline: Lacks the methoxy group at the seventh position.
3,7-Dibromoquinoline: Contains an additional bromine atom at the seventh position.
Uniqueness: 3-Bromo-7-methoxyquinoline is unique due to the presence of both a bromine atom and a methoxy group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-bromo-7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTSUSKVHVRQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596279 | |
Record name | 3-Bromo-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959121-99-4 | |
Record name | 3-Bromo-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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